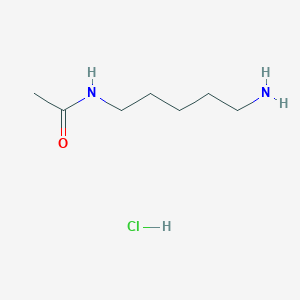
Fibroblast Growth Factor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fibroblast Growth Factor 1 can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered host cells. The cells are grown in bioreactors under controlled conditions to maximize protein yield. The protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Fibroblast Growth Factor 1 primarily undergoes interactions with its receptors, leading to the activation of various signaling pathways. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: These receptors are activated upon binding with this compound, leading to a cascade of intracellular signaling events .
Major Products Formed: The binding of this compound to its receptors results in the activation of downstream signaling pathways, which lead to various cellular responses such as proliferation, differentiation, and survival .
Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor 1 has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and tissue engineering. It is used to study cell proliferation, differentiation, and tissue repair mechanisms. In medicine, it has potential therapeutic applications in wound healing, cardiovascular diseases, and neurodegenerative disorders . In tissue engineering, this compound is used to promote the growth and regeneration of tissues .
Wirkmechanismus
Fibroblast Growth Factor 1 exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding induces receptor dimerization and autophosphorylation, leading to the activation of various intracellular signaling pathways, including the RAS/mitogen-activated protein kinase pathway, phosphatidylinositol-4,5-bisphosphate 3-kinase pathway, and phospholipase C gamma pathway . These pathways regulate key cellular processes such as proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
- Fibroblast Growth Factor 2
- Fibroblast Growth Factor 3
- Fibroblast Growth Factor 4
- Fibroblast Growth Factor 5
Fibroblast Growth Factor 1 is unique in its ability to function both extracellularly and intracellularly, which distinguishes it from other members of the fibroblast growth factor family .
Eigenschaften
CAS-Nummer |
104781-85-3 |
|---|---|
Molekularformel |
C14H30I2N2O2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





